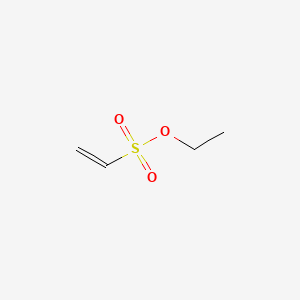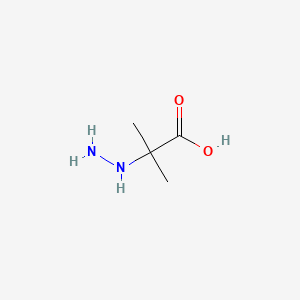
2-Hydrazinyl-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydrazino-2-methyl-(9CI) typically involves the reaction of isopropylidenehydrazine with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other derivatives.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive hydrazino group.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which propanoic acid, 2-hydrazino-2-methyl-(9CI) exerts its effects involves its reactive hydrazino group. This group can form covalent bonds with various molecular targets, such as enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinoisobutyric acid: Similar in structure but with different reactivity and applications.
2-Hydrazinyl-2-methylpropanoic acid: Another name for the same compound, highlighting its structural features.
Propionic acid, 2-hydrazino-2-methyl: Another synonym for the compound.
Eigenschaften
CAS-Nummer |
22574-05-6 |
|---|---|
Molekularformel |
C4H10N2O2 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(2,6-5)3(7)8/h6H,5H2,1-2H3,(H,7,8) |
InChI-Schlüssel |
OSQXEXBYIJCVCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NN |
Kanonische SMILES |
CC(C)(C(=O)O)NN |
Key on ui other cas no. |
22574-05-6 |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


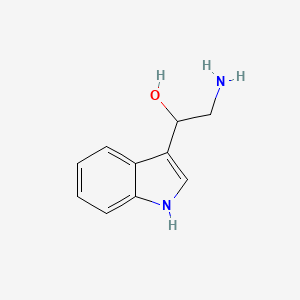
![[(2,4-Dinitrophenyl)thio]acetic acid](/img/structure/B1614632.png)
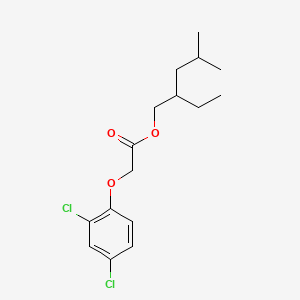
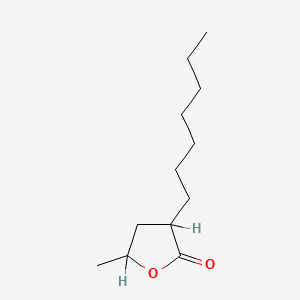
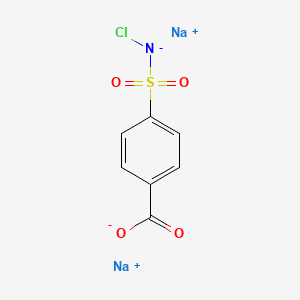
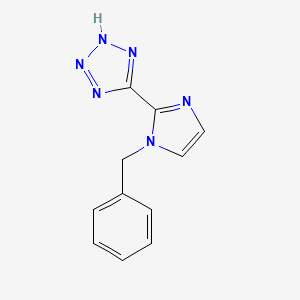
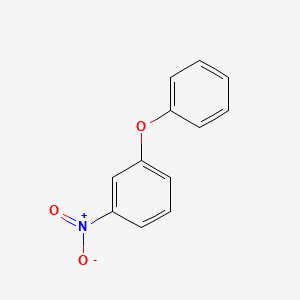
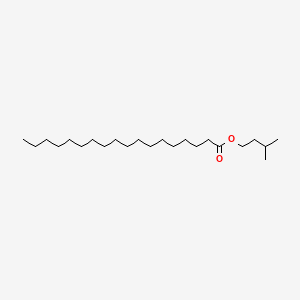
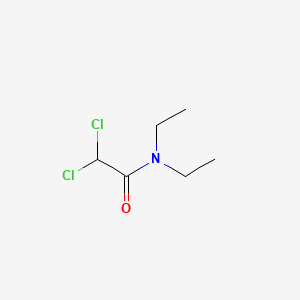
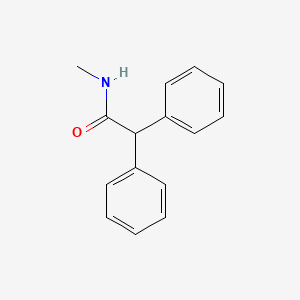
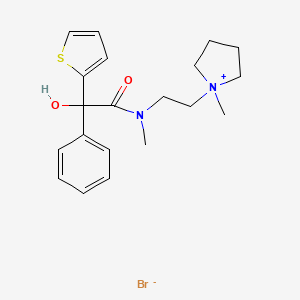
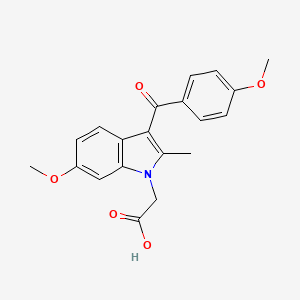
![(9R,10S,13S,17S)-17-acetyl-6-chloro-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1614651.png)
